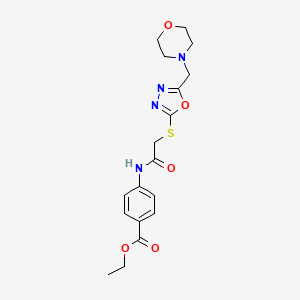

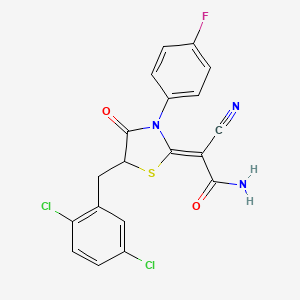

![molecular formula C19H17N5O2 B2491804 N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide CAS No. 422531-78-0](/img/structure/B2491804.png)

N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, is part of a class of molecules that exhibit a wide range of biological activities. Research on similar compounds provides valuable insights into their synthesis, structural analysis, chemical properties, and potential applications in various fields.

Synthesis Analysis

Several methods for synthesizing related compounds involve multi-component reactions, providing good yields and showcasing the versatility of indole-based compounds in chemical synthesis. For example, Nassiri and Milani (2020) discuss the synthesis of novel compounds through reactions involving benzothiazole derivatives and ethyl bromocyanoacetate in acetone, highlighting the efficiency of such processes (Nassiri & Milani, 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to the query can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectroscopy. These methods confirm the structures of synthesized compounds, providing a foundation for further analysis and application (Almutairi et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of indole-based acetamides depend significantly on their functional groups and molecular structure. Compounds in this class have been studied for their potential in forming various derivatives through reactions such as amidification, which expands their utility in creating pharmacologically active agents (Menciu et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are often determined experimentally through a combination of analytical techniques and can influence the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical stability, reactivity, and potential interactions of indole-based acetamides with biological targets are central to their application in drug design and other fields. Studies have explored the antimicrobial, antifungal, and antioxidant activities of these compounds, demonstrating their significant potential as bioactive molecules (Gopi & Dhanaraju, 2020).

Scientific Research Applications

Antiallergic Applications

A study by Menciu et al. (1999) explored the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides in the search for novel antiallergic compounds. Amidification techniques were used to achieve the synthesis of these compounds. One particular compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be significantly potent as an antiallergic agent, showing considerable inhibitory activity in IL-4 and IL-5 production tests, and efficacy in vivo antiallergic activity evaluations (Menciu et al., 1999).

Marine Bacterium Alkaloids

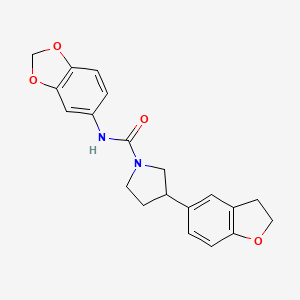

The study by Gang et al. (2013) isolated indole alkaloids from the marine bacterium Pantoea agglomerans. These compounds, including N-(4-hydroxyphenethyl)-2-(1H-indol-3-yl)acetamide, were identified using chemical and spectroscopic methods. Compound 1, a new indole alkaloid, was one of the isolated substances, showcasing the potential of indole-derived compounds in marine biology research (Gang et al., 2013).

Antimicrobial Applications

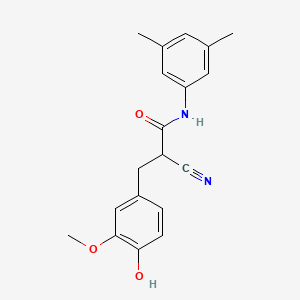

Prasad (2017) conducted a study on the reaction of 4-hydroxy indole with ethyl chloroacetate, leading to the synthesis of compounds with potential antimicrobial activity. This research highlights the scope of indole derivatives, like N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, in the development of new antimicrobial agents (Prasad, 2017).

Anti-inflammatory Drug Design

Al-Ostoot et al. (2020) explored the synthesis and molecular docking analysis of an indole acetamide derivative for anti-inflammatory applications. This study showcases the potential of N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide and related compounds in the design and optimization of anti-inflammatory drugs (Al-Ostoot et al., 2020).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . The indole nucleus is a key component of many biologically active compounds, suggesting that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, including those involved in antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-18(12-24-19(26)15-6-2-4-8-17(15)22-23-24)20-10-9-13-11-21-16-7-3-1-5-14(13)16/h1-8,11,21H,9-10,12H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUCLSKUOWWXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)